molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

Cat. No.: B463798
CAS No.: 197905-95-6
M. Wt: 304.4g/mol
InChI Key: DPTCTROVJZKUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a synthetic Schiff base derivative of benzenesulfonamide, designed for advanced biochemical and pharmacological research. This compound is formed by the condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 4-ethoxybenzaldehyde, resulting in a characteristic benzylideneamino linkage that defines its structure . As a benzenesulfonamide derivative, its core structure is known to act as a zinc-binding group (ZBG), enabling it to coordinate with the active site of metalloenzymes such as carbonic anhydrases . This mechanism is fundamental to its research value in studying enzyme inhibition. The primary research applications of this compound are anticipated in the areas of enzyme inhibition and anticancer agent development. Benzenesulfonamide scaffolds are extensively investigated as potent inhibitors of carbonic anhydrase isoforms, including the tumor-associated CA IX, which is overexpressed in hypoxic environments of solid tumors like breast cancer . Inhibition of this enzyme disrupts pH regulation in cancer cells, offering a potential research pathway for novel antiproliferative strategies . Furthermore, structurally similar sulfonamide Schiff bases are explored as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research, with some derivatives demonstrating competitive inhibition . The ethoxybenzylidene "tail" in its structure is a critical feature intended to interact with the hydrophobic regions of enzyme active sites, which can enhance selectivity and potency . Researchers value this compound for developing selective CA IX inhibitors and exploring structure-activity relationships (SAR) within the benzenesulfonamide chemical class. This product is intended for laboratory research purposes only. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTCTROVJZKUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The target compound is synthesized via nucleophilic addition of 4-aminobenzenesulfonamide to 4-ethoxybenzaldehyde, followed by dehydration to form the imine bond. The reaction proceeds under mild acid catalysis, typically using p-toluenesulfonic acid (PTSA) in toluene. A molar ratio of 1:1.05 (amine:aldehyde) ensures complete conversion, with excess aldehyde compensating for volatility losses during reflux.

Representative Protocol

  • Reactants : 4-Aminobenzenesulfonamide (1 equiv), 4-ethoxybenzaldehyde (1.05 equiv)

  • Solvent : Toluene (5–10 mL/g of amine)

  • Catalyst : PTSA (0.1 equiv)

  • Conditions : Reflux at 110°C for 12–24 h under Dean-Stark trap

  • Yield : 89–95% after purification

Solvent and Catalytic Optimization

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Non-polar solvents (toluene, benzene) favor azeotropic water removal, driving equilibrium toward imine formation. Acid catalysis enhances electrophilicity of the aldehyde carbonyl, with PTSA outperforming mineral acids due to reduced side reactions.

Advanced Methodologies for Scalable Production

Industrial-Scale Synthesis

Patent WO2003016285A1 details a kilogram-scale process:

  • Reactor Setup : 500 L jacketed vessel with mechanical stirring and Dean-Stark apparatus.

  • Batch Loading : 50 kg 4-aminobenzenesulfonamide, 54 kg 4-ethoxybenzaldehyde, 5 kg PTSA, 400 L toluene.

  • Reflux : 24 h at 110°C, collecting ~8 L water.

  • Workup : Cool to 25°C, filter, wash with cold methanol.

  • Yield : 92 kg (94%), purity >98% by HPLC.

Purification and Crystallization

Recrystallization from acetonitrile or methanol yields needle-like crystals suitable for X-ray analysis. Key parameters:

  • Solvent Ratio : 1:3 (product:solvent)

  • Temperature Gradient : Dissolve at reflux (80°C), cool to 10°C at 1°C/min

  • Additives : Activated charcoal (5% w/w) removes colored impurities.

Structural and Analytical Validation

Spectroscopic Characterization

  • 1H^1H-NMR (300 MHz, CDCl3_3): δ 1.45 (t, 3H, OCH2_2CH3_3), 4.12 (q, 2H, OCH2_2), 7.02–8.10 (m, 8H, aromatic), 8.52 (s, 1H, CH=N).

  • IR (KBr): 1615 cm1^{-1} (C=N stretch), 1320 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym).

Crystallographic Data

Single-crystal X-ray diffraction (Acta Crystallogr. Sect. E 2012) confirms:

  • Space Group : P21_1/c

  • Dihedral Angle : 42.5° between benzene rings

  • Hydrogen Bonding : N–H···O=S interactions stabilize the lattice.

Comparative Analysis of Synthetic Routes

Parameter Lab-Scale Industrial
Reaction Time (h)12–2424
Yield (%)89–9594
Purity (%)>97>98
Solvent Consumption5–10 mL/g8 L/kg
Energy Input (kW·h/kg)158

Key Observations :

  • Industrial protocols prioritize solvent recovery and reduced energy use.

  • Lab methods emphasize rapid crystallization for analytical-grade product.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazine Derivatives : Trace hydrazine forms via amine-aldehyde condensation; minimized by strict anhydrous conditions.

  • Oxidation Products : 4-Ethoxybenzaldehyde may oxidize to carboxylic acid; inhibited by nitrogen sparging.

Scalability Limitations

  • Solvent Volume : Large-scale reactions require >8 L solvent per kg product, increasing costs.

  • Crystallization Time : Cooling cycles exceeding 12 h limit throughput; addressed via seeded crystallization .

Chemical Reactions Analysis

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and stabilize the Schiff base via resonance, favoring interactions with hydrophobic enzyme pockets .
  • Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, improving reactivity toward nucleophilic targets like thiols or metal ions .

Antimicrobial Activity

  • 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide demonstrated broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) against Gram-positive S. aureus and Gram-negative E. coli, attributed to the synergistic effect of Cl and -OH groups disrupting bacterial membranes .

Anticancer Activity

  • Schiff bases with anthracene or triazine moieties (e.g., 4-(anthracen-9-ylmethyleneamino)-N-(pyrimidin-2-yl)benzenesulfonamide) exhibited potent cytotoxicity (IC₅₀: 5.38–19.96 µM) against leukemia cells by intercalating DNA or inhibiting carbonic anhydrases .
  • Metal complexes of halogenated derivatives (e.g., Ni(II) complexes of 3,5-dibromo analogs) showed enhanced anticancer activity (>300% inhibition of HeLa cells at 10 µM) due to improved redox cycling and DNA damage .

Crystallographic and Computational Insights

  • Crystal Packing: Methoxy derivatives (e.g., 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide) form planar structures with intermolecular H-bonds (S=O···H-N), while chloro-hydroxy analogs exhibit distorted geometries due to intramolecular H-bonding (-OH···N) .
  • Docking Studies : Nitro-substituted derivatives show higher AutoDock scores (-9.2 kcal/mol) against carbonic anhydrase IX than ethoxy analogs (-7.8 kcal/mol), suggesting stronger binding via nitro-group interactions with Zn²⁺ active sites .

Biological Activity

The compound 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a member of the sulfonamide family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxybenzylidene moiety. This structural configuration is significant for its biological interactions and therapeutic applications.

1. Antimicrobial Activity

Research indicates that various sulfonamide derivatives exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against Gram-positive and Gram-negative bacteria. For instance, sulfonamides have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentration (MIC) values indicating their potency in inhibiting bacterial growth .

2. Anticancer Activity

Recent investigations into the anticancer potential of benzenesulfonamides have revealed promising results. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 5 µM to 20 µM, indicating their potential as chemotherapeutic agents . Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer cell proliferation, thereby inhibiting tumor growth.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. In vitro studies reported IC50 values ranging from 129 µM to 558 µM for various derivatives, indicating moderate inhibition compared to standard drugs like acarbose . This suggests that this compound and its analogs could be explored further as potential antidiabetic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymatic Pathways : The compound's ability to inhibit key enzymes involved in metabolic pathways suggests it may disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
  • Calcium Channel Modulation : Some studies indicate that similar sulfonamides may affect calcium channels, leading to changes in perfusion pressure and coronary resistance in cardiovascular models . This interaction could be significant for developing treatments for hypertension or related cardiovascular conditions.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical studies utilizing software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These parameters are essential for predicting the compound's behavior in biological systems and its efficacy as a drug .

Summary of Research Findings

Activity IC50 Values References
AntimicrobialVaries (e.g., 125–250 µM)
Anticancer5 - 20 µM
α-Glucosidase Inhibition129 - 558 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that those with similar structures to this compound exhibited significant antibacterial activity against E. coli and S. aureus, showcasing their potential as therapeutic agents in infectious diseases.
  • Anticancer Properties : Research involving the application of sulfonamide derivatives on MCF-7 cells showed a marked reduction in cell viability, supporting the hypothesis that these compounds can serve as effective anticancer agents through apoptosis induction.

Q & A

Q. Table 1: Substituent Impact on Antimicrobial Activity

SubstituentMIC (μg/mL) vs. S. aureusReference
4-Ethoxybenzylidene12.5
3,5-Diiodosalicylidene6.25
Thiophene-2-ylmethylene25.0

Q. Table 2: Computational Docking Scores vs. Experimental IC₅₀

Target EnzymeDocking Score (ΔG, kcal/mol)Experimental IC₅₀ (μM)Reference
12-Lipoxygenase-9.20.47
Carbonic Anhydrase II-8.51.2

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